molecular formula C7H14ClNO2S B13490137 methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers

methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers

Cat. No.: B13490137
M. Wt: 211.71 g/mol
InChI Key: XMWWJRVOBUYZEN-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.7096 . This compound is characterized by the presence of a cyclobutane ring substituted with an amino group, a methylsulfanyl group, and a carboxylate ester group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

The synthesis of methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditionsThe final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt.

Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize reaction conditions and improve yield. These methods ensure the consistent production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be used to convert the amino group to other functional groups, such as amines or amides. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methylsulfanyl groups are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted cyclobutane derivatives .

Scientific Research Applications

Methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a substrate or inhibitor in various biochemical assays.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of the amino and methylsulfanyl groups allows the compound to form hydrogen bonds and other interactions with target molecules, influencing their function .

Comparison with Similar Compounds

Methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:

The unique combination of functional groups in methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride gives it distinct reactivity and makes it valuable for specific applications in research and industry.

Biological Activity

Methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride, a compound characterized by its unique cyclobutane structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7H14ClNO2S
  • Molecular Weight : Approximately 211.71 g/mol
  • Form : Mixture of diastereomers

The compound features a cyclobutane ring substituted with an amino group and a methylsulfanyl group, which contribute to its reactivity and biological properties.

The biological activity of methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The amino and methylsulfanyl groups facilitate the formation of hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or substrate in various biochemical pathways.
  • Receptor Modulation : It can bind to receptors, influencing signal transduction pathways.

1. Antimicrobial Activity

Research indicates that related cyclobutane compounds exhibit effectiveness against various bacterial strains. The antimicrobial properties may be linked to the structural features that allow these compounds to disrupt bacterial cell membranes or inhibit essential metabolic processes.

2. Cytotoxicity

Preliminary studies suggest that methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride may possess cytotoxic properties against certain cancer cell lines. This cytotoxicity is likely mediated through apoptosis induction, where the compound triggers programmed cell death in malignant cells .

3. Case Studies

Several studies have investigated the compound's effects on cancer cells:

  • In vitro assays demonstrated significant apoptosis induction in breast cancer cell lines (e.g., MDA-MB-231) when treated with the compound over a specified concentration range .
  • The compound's ability to induce cell cycle arrest was also noted, highlighting its potential as an anticancer agent.

Chemistry

Methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical modifications, facilitating the development of novel compounds.

Biology

In biological research, this compound can be utilized to study enzyme interactions and metabolic pathways. Its structural features enable it to serve as both a substrate and an inhibitor in biochemical assays.

Medicine

The potential applications in drug discovery are significant, given the compound's interaction with biological targets. Its unique properties make it a candidate for developing new therapeutic agents.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochlorideStructureAntimicrobial, Cytotoxic
Methyl 1-amino-3-oxocyclobutane-1-carboxylate hydrochlorideStructureEnzyme Inhibition
Methyl 3-oxocyclobutanecarboxylateStructureLimited due to lack of amino group

Properties

Molecular Formula

C7H14ClNO2S

Molecular Weight

211.71 g/mol

IUPAC Name

methyl 3-amino-1-methylsulfanylcyclobutane-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO2S.ClH/c1-10-6(9)7(11-2)3-5(8)4-7;/h5H,3-4,8H2,1-2H3;1H

InChI Key

XMWWJRVOBUYZEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)N)SC.Cl

Origin of Product

United States

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